molecular formula C10H18ClNO2 B2448208 2-Chloro-N-[[(2S,3S)-3-propan-2-yloxolan-2-yl]methyl]acetamide CAS No. 2411179-03-6

2-Chloro-N-[[(2S,3S)-3-propan-2-yloxolan-2-yl]methyl]acetamide

Cat. No. B2448208
CAS RN: 2411179-03-6
M. Wt: 219.71
InChI Key: HKGNXPLGSVIGAJ-DTWKUNHWSA-N
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Description

The compound “2-Chloro-N-[[(2S,3S)-3-propan-2-yloxolan-2-yl]methyl]acetamide” is a chlorinated acetamide derivative. Acetamides are organic compounds that contain a carbonyl group (C=O) linked to nitrogen (N). The chlorination likely refers to the presence of a chlorine atom in the molecule .


Synthesis Analysis

While specific synthesis methods for this compound are not available, chloroacetamides are typically produced by the reaction of chloroacetic acid with ammonia or amines .


Molecular Structure Analysis

The compound likely contains a chiral center due to the presence of the propan-2-yloxolan-2-yl group. The (2S,3S) notation indicates the configuration of these chiral centers .

Safety And Hazards

Chloroacetamides can be toxic and may cause irritation to the eyes and skin. They may also have reproductive toxicity .

properties

IUPAC Name

2-chloro-N-[[(2S,3S)-3-propan-2-yloxolan-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-7(2)8-3-4-14-9(8)6-12-10(13)5-11/h7-9H,3-6H2,1-2H3,(H,12,13)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGNXPLGSVIGAJ-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCOC1CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CCO[C@@H]1CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[[(2S,3S)-3-propan-2-yloxolan-2-yl]methyl]acetamide

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